Tpt-ttf

Beschreibung

Eigenschaften

IUPAC Name |

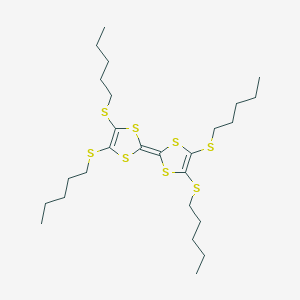

2-[4,5-bis(pentylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-1,3-dithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44S8/c1-5-9-13-17-27-21-22(28-18-14-10-6-2)32-25(31-21)26-33-23(29-19-15-11-7-3)24(34-26)30-20-16-12-8-4/h5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXNQRWLTHGAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=C(SC(=C2SC(=C(S2)SCCCCC)SCCCCC)S1)SCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544946 | |

| Record name | 2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-2H-1,3-dithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106920-29-0 | |

| Record name | 2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-2H-1,3-dithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Tumor Treating Fields (TTFields)

Introduction

Tumor Treating Fields (TTFields) are a novel, non-invasive anti-cancer therapy that utilizes low-intensity, intermediate-frequency alternating electric fields to disrupt the division of cancer cells.[1][2] This modality has been approved by the FDA for the treatment of glioblastoma multiforme (GBM) and mesothelioma, with ongoing research exploring its efficacy in a variety of other solid tumors.[3][4] This guide provides a comprehensive technical overview of TTFields, including their mechanism of action, quantitative data from key clinical trials, detailed experimental protocols, and the signaling pathways involved in their therapeutic effect.

Core Mechanism of Action

TTFields exert their anti-cancer effects through a multimodal mechanism, primarily targeting dividing cells.[3][5] The core principles of their action are:

-

Disruption of Mitosis: TTFields interfere with the formation of the mitotic spindle by preventing the proper alignment of tubulin dimers during polymerization. This disruption leads to mitotic arrest and subsequent cell death.[2][6]

-

Dielectrophoresis: During cytokinesis, the hourglass shape of the dividing cell creates a non-uniform electric field. This results in dielectrophoretic forces that push polar macromolecules and organelles towards the mitotic furrow, leading to structural disruption and cell fragmentation.[2][7]

-

Induction of Cellular Stress: TTFields have been shown to induce endoplasmic reticulum (ER) stress and autophagy in cancer cells.[8]

-

Immune Response Modulation: Emerging evidence suggests that TTFields can promote an anti-tumor immune response by inducing immunogenic cell death.[5][9]

The frequency of the applied electric field is a critical parameter, with optimal frequencies varying for different cancer cell types.[10] For glioblastoma, a frequency of 200 kHz is typically used, while for other cancers, different frequencies may be more effective.[11] The intensity of the electric fields generally ranges from 1 to 3 V/cm.[9][12]

Quantitative Data from Clinical Trials

The efficacy of TTFields has been evaluated in several key clinical trials. The following tables summarize the quantitative data from these studies.

| Table 1: Efficacy of TTFields in Newly Diagnosed Glioblastoma (EF-14 Trial) | |

| Metric | TTFields + Temozolomide |

| Median Overall Survival | 20.9 months |

| 2-Year Survival Rate | 43% |

| 5-Year Survival Rate | 13% |

| Source:[5] |

| Table 2: Efficacy of TTFields in Recurrent Glioblastoma (EF-11 Trial) | |

| Metric | TTFields Monotherapy |

| Median Overall Survival | 6.6 months |

| 1-Year Survival Rate | 20% |

| Source:[1] |

| Table 3: Efficacy of TTFields in Malignant Pleural Mesothelioma (STELLAR Trial) | |

| Metric | TTFields + Chemotherapy |

| Median Overall Survival | 18.2 months |

| Source:[13] |

Experimental Protocols

The following sections detail the methodologies for key in vitro and in vivo experiments used to study the effects of TTFields.

In Vitro Assays

Objective: To assess the anti-proliferative and cytotoxic effects of TTFields on cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., glioblastoma, ovarian cancer) are cultured in appropriate media and conditions.

-

TTFields Application: Cells are seeded in petri dishes or flasks containing ceramic transducer arrays. The inovitro™ system is commonly used to apply TTFields at a specific frequency (e.g., 200 kHz for GBM) and intensity (e.g., 1-3 V/cm) for a defined duration (e.g., 72 hours). Control cells are cultured under identical conditions without the application of TTFields.

-

Assessment of Cell Viability: Cell viability is measured using assays such as the MTT assay or by direct cell counting.

-

Clonogenic Assay: To assess long-term survival, a clonogenic assay is performed where cells are treated with TTFields and then allowed to form colonies over a period of 7-14 days.

-

Flow Cytometry: Flow cytometry can be used to analyze cell cycle distribution, apoptosis (e.g., using Annexin V staining), and cell membrane permeability.[14]

In Vivo Models

Objective: To evaluate the efficacy and safety of TTFields in animal models of cancer.

Methodology:

-

Animal Models: Immunocompromised mice or rats are commonly used. Tumors are established either subcutaneously or orthotopically (e.g., intracranial injection for glioblastoma models).

-

TTFields Application: A dedicated inovivo™ system is used for applying TTFields to small animals.[15][16] This involves the placement of transducer arrays on the skin surrounding the tumor. The animals are housed in specialized cages that allow for continuous treatment.[15]

-

Treatment Monitoring: Tumor growth is monitored regularly using calipers for subcutaneous tumors or imaging techniques (e.g., bioluminescence, MRI) for orthotopic tumors.

-

Efficacy Endpoints: Key endpoints include tumor growth inhibition, reduction in tumor volume, and overall survival of the animals.

-

Safety Assessment: The safety of the treatment is evaluated by monitoring the animals' weight, general health, and through histological analysis of major organs at the end of the study.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by TTFields and a typical experimental workflow for their study.

Figure 1: Overview of signaling pathways modulated by TTFields.

Figure 2: A typical experimental workflow for in vitro TTFields research.

Tumor Treating Fields represent a significant advancement in cancer therapy, offering a non-invasive treatment modality with a favorable safety profile.[6] Their unique mechanism of action, centered on the physical disruption of dividing cancer cells, provides a compelling rationale for their use in combination with other cancer treatments. Ongoing research continues to elucidate the complex molecular and cellular effects of TTFields, opening new avenues for therapeutic innovation and expanding their potential application across a broader range of solid tumors.

References

- 1. A review of Tumor Treating Fields and their future implication in treatment of platinum resistant ovarian cancer - MedCrave online [medcraveonline.com]

- 2. cancerireland.ie [cancerireland.ie]

- 3. The Mechanisms of Action of Tumor Treating Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Recent advances in Tumor Treating Fields (TTFields) therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. academic.oup.com [academic.oup.com]

- 9. A review of tumor treating fields (TTFields): advancements in clinical applications and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TM-16: INVESTIGATING THE MECHANISMS OF ACTION OF TUMOR TREATING FIELDS: A COMPUTATIONAL MODELING STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. The schemes, mechanisms and molecular pathway changes of Tumor Treating Fields (TTFields) alone or in combination with radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Protocol for applying Tumor Treating Fields in mouse models of cancer using the inovivo system - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Tetrakis(pentylthio)tetrathiafulvalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Tetrakis(pentylthio)tetrathiafulvalene, a sulfur-rich organic compound of interest in materials science and drug development. The synthesis is a multi-step process that begins with the formation of a key zincate intermediate, followed by alkylation and a final coupling reaction. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of Tetrakis(pentylthio)tetrathiafulvalene is typically achieved in three main stages, starting from carbon disulfide. The overall workflow is depicted in the diagram below.

Caption: Synthetic pathway for Tetrakis(pentylthio)tetrathiafulvalene.

Experimental Protocols

The following sections provide detailed experimental procedures for each major step in the synthesis of Tetrakis(pentylthio)tetrathiafulvalene.

Step 1: Synthesis of Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate

This procedure is adapted from a well-established method for preparing the zincate complex, a key precursor for various tetrathiafulvalene derivatives.[1]

Materials:

-

Sodium metal

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Carbon disulfide (CS₂)

-

Zinc chloride (ZnCl₂)

-

Ammonium hydroxide (concentrated aqueous solution)

-

Tetraethylammonium bromide (NEt₄Br)

-

Methanol

-

Diethyl ether

-

Isopropyl alcohol

Procedure:

-

An oven-dried 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium shavings (23.0 g, 1 mol) in anhydrous DMF (1 L).

-

Carbon disulfide (76.1 g, 1 mol) is added dropwise to the stirred suspension over 2 hours, maintaining the temperature below 40°C with a water bath. The reaction mixture turns dark reddish-brown.

-

After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.

-

A solution of zinc chloride (20 g, 0.15 mol) in a mixture of concentrated aqueous ammonium hydroxide (500 mL) and methanol (500 mL) is added rapidly.

-

A solution of tetraethylammonium bromide (53 g, 0.25 mol) in deionized water (250 mL) is then added dropwise with vigorous stirring over at least 4 hours.

-

The mixture is stirred overnight, during which a red precipitate forms.

-

The precipitate is collected by suction filtration, washed with deionized water (500 mL), then with isopropyl alcohol until the filtrate is colorless, and finally with diethyl ether (200 mL).

-

The resulting red powder is dried in a vacuum desiccator to yield Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate.

Step 2: Synthesis of 4,5-Bis(pentylthio)-1,3-dithiole-2-thione

This step involves the alkylation of the zincate complex with 1-bromopentane. The procedure is based on the general reactivity of the zincate complex with alkyl halides.

Materials:

-

Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate

-

1-Bromopentane

-

Acetone

Procedure:

-

A suspension of the zincate complex (10.0 g, approximately 12.5 mmol) in acetone (200 mL) is prepared in a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.

-

1-Bromopentane (7.55 g, 50 mmol) is added to the suspension.

-

The reaction mixture is heated to reflux and stirred for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a hexane-dichloromethane gradient to afford 4,5-bis(pentylthio)-1,3-dithiole-2-thione as a yellow oil.

Step 3: Synthesis of Tetrakis(pentylthio)tetrathiafulvalene

The final step is the coupling of the dithiolethione derivative using triethyl phosphite to form the desired tetrathiafulvalene.

Materials:

-

4,5-Bis(pentylthio)-1,3-dithiole-2-thione

-

Triethyl phosphite

-

Toluene

Procedure:

-

A solution of 4,5-bis(pentylthio)-1,3-dithiole-2-thione (5.0 g, 14.7 mmol) in dry toluene (100 mL) is placed in a round-bottomed flask under a nitrogen atmosphere.

-

Triethyl phosphite (10 mL) is added, and the mixture is heated to reflux for 5 hours. The solution typically turns from yellow to orange or red.

-

The reaction mixture is cooled to room temperature, and the solvent and excess triethyl phosphite are removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel with hexane as the eluent.

-

Recrystallization from a suitable solvent system (e.g., hexane/ethanol) yields Tetrakis(pentylthio)tetrathiafulvalene as a crystalline solid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of Tetrakis(pentylthio)tetrathiafulvalene and its intermediates.

| Step | Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 1 | Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate | C₂₂H₄₀N₂S₁₀Zn | 798.68 | 80-85[1] | >300 (decomposes) |

| 2 | 4,5-Bis(pentylthio)-1,3-dithiole-2-thione | C₁₃H₂₂S₅ | 338.65 | 70-80 (estimated) | Oil |

| 3 | Tetrakis(pentylthio)tetrathiafulvalene | C₂₆H₄₄S₈ | 613.20 | 60-70 (estimated) | Not reported |

This guide provides a comprehensive framework for the synthesis of Tetrakis(pentylthio)tetrathiafulvalene. Researchers should exercise standard laboratory safety precautions and may need to optimize the reaction conditions for their specific setup and desired purity.

References

The TPT-TTF Mechanism of Charge Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the charge transport mechanisms in tetrathiafulvalene (TTF) and its derivatives, with a focus on pyrene-conjugated TTF (TPT-TTF) systems. TTF and its analogues are pivotal in the field of molecular electronics due to their exceptional electron-donating properties and their ability to form highly ordered, conductive molecular assemblies.[1][2][3] This document details the synthesis, experimental characterization, and theoretical underpinnings of charge transport in these materials, presenting quantitative data in a clear, tabular format, and outlining the experimental protocols for key measurement techniques.

Core Concepts in TTF-Based Charge Transport

Tetrathiafulvalene is an organosulfur compound renowned for its electron-donating capabilities, which allows it to form stable charge-transfer complexes with electron-accepting molecules like 7,7,8,8-tetracyanoquinodimethane (TCNQ).[1][4] The remarkable conductivity of these materials stems from the planar structure of TTF, which facilitates close π-π stacking in the solid state. This stacking arrangement creates pathways for charge carriers (holes) to move between adjacent molecules.

The primary mechanism of charge transport in stacked TTF systems is hole hopping . This process involves the movement of a positive charge from one neutral TTF molecule to an adjacent one. The efficiency of this hopping is critically dependent on the intermolecular distance, particularly the close contacts between the sulfur atoms of neighboring TTF units, and the degree of π-orbital overlap.[5]

Synthesis of TTF Derivatives

The versatility of TTF chemistry allows for the synthesis of a wide array of derivatives with tailored electronic properties. A common strategy involves the functionalization of the TTF core with various substituents to enhance solubility, promote self-assembly, or tune the redox potential. The synthesis of a π-extended TTF, such as a pyrene-conjugated derivative, often involves the coupling of functionalized dithiole building blocks.

A general synthetic approach may involve:

-

Preparation of a functionalized 1,3-dithiole-2-thione or 1,3-dithiole-2-one precursor. This step introduces the desired linking groups, such as pyrene.

-

Coupling of the dithiole precursors to form the TTF core. This can be achieved through various methods, including phosphite-mediated coupling.

-

Purification of the final product, often using techniques like column chromatography.[6][7]

The following diagram illustrates a generalized synthetic pathway for a TTF derivative.

Experimental Protocols for Characterization

The characterization of charge transport in TTF-based materials involves a combination of techniques to fabricate molecular junctions and measure their electrical properties.

Fabrication of Self-Assembled Monolayers (SAMs)

A common method for creating molecular electronic testbeds is the formation of a self-assembled monolayer on a conductive substrate, typically gold.

Protocol for SAM Formation:

-

Substrate Preparation: A gold substrate is cleaned to ensure an atomically smooth and contaminant-free surface. This can be achieved by thermal evaporation of gold onto a silicon wafer followed by cleaning with piranha solution (a mixture of sulfuric acid and hydrogen peroxide).

-

Solution Preparation: The synthesized TTF derivative, functionalized with a thiol or other suitable anchoring group, is dissolved in a high-purity organic solvent (e.g., acetonitrile) to a low concentration (typically in the millimolar range).

-

Immersion: The gold substrate is immersed in the TTF solution for a period of several hours to allow for the self-assembly of the molecules on the surface.

-

Rinsing and Drying: The substrate is removed from the solution, rinsed with fresh solvent to remove any non-chemisorbed molecules, and dried under a stream of inert gas (e.g., nitrogen).[4][8]

The following diagram outlines the workflow for SAM fabrication.

Single-Molecule Conductance Measurements

The intrinsic charge transport properties of a single TTF molecule can be measured using techniques such as the Scanning Tunneling Microscopy Break-Junction (STM-BJ) method.

Protocol for STM-BJ Measurement:

-

Sample Preparation: A dilute solution of the target TTF molecule is prepared.

-

Junction Formation: An STM tip is repeatedly brought into and out of contact with a gold substrate in the presence of the molecular solution.

-

Conductance Measurement: As the tip is withdrawn from the substrate, a single molecule may bridge the gap between the tip and the substrate, forming a molecular junction. The electrical conductance of this junction is measured as a function of tip-substrate distance.

-

Data Analysis: Thousands of these measurements are collected and compiled into a conductance histogram, which reveals characteristic conductance peaks corresponding to the formation of a stable single-molecule junction.[9]

Quantitative Data on TTF-Based Systems

The following table summarizes key quantitative data from studies on TTF and its derivatives.

| Parameter | Value | System | Measurement Technique | Reference |

| Degree of Charge Transfer | ~0.6 | TTF-TCNQ SAM | FTIR-RAS | [4][8] |

| SAM Thickness | 15.1 Å | TTF-CH2SH/TCNQ (Layer-by-layer) | Surface Plasmon Resonance | [8] |

| SAM Thickness | 15.9 Å | TTF-CH2SH/TCNQ (Coadsorption) | Surface Plasmon Resonance | [8] |

| Intermolecular S-S Distance | < 4 Å | Stacked TTF in a Metal-Organic Framework | Single Crystal X-ray Diffraction | [5] |

| Single-Molecule Conductance | Not observed (below 10-7 G0) | π-extended TTF | STM-BJ | [1] |

| Hole Mobility | 0.108 cm2 V-1 s-1 | Oligo(phenyleneethynylene) (related p-type semiconductor) | Not specified | [10] |

| Electron Mobility | 1.34 x 10-4 cm2 V-1 s-1 | Oligo(phenyleneethynylene) (related p-type semiconductor) | Not specified | [10] |

Mechanism of Charge Transport: Hole Hopping

In many TTF-based materials, particularly in ordered stacks, the dominant charge transport mechanism is incoherent hole hopping. This process can be understood as a series of redox events where a radical cation (TTF•+) transfers its charge to a neighboring neutral TTF molecule.

The following diagram illustrates the hole hopping mechanism.

The rate of hole hopping is influenced by several factors, including:

-

Intermolecular electronic coupling: This is a measure of the orbital overlap between adjacent molecules and is highly sensitive to their relative orientation and distance.

-

Reorganization energy: This is the energy required to distort the geometry of the molecules upon charge transfer.

-

Gibbs free energy change: The difference in energy between the initial and final states of the hopping event.

Conclusion

The charge transport properties of TTF-based molecular materials are a rich area of study with significant implications for the development of next-generation electronics. The ability to tune the electronic properties of these materials through chemical synthesis, combined with their propensity for self-assembly into ordered structures, makes them highly promising candidates for a variety of applications, including molecular wires, transistors, and sensors. A thorough understanding of the interplay between molecular structure, solid-state packing, and the fundamental mechanisms of charge transport is essential for the rational design of new and improved molecular electronic devices.

References

- 1. [1506.07748] Single-molecule conductance of a chemically modified, π-extended tetrathiafulvalene and its charge-transfer complex with F4TCNQ [arxiv.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Charge transfer in mixed and segregated stacks of tetrathiafulvalene, tetrathianaphthalene and naphthalene diimide: a structural, spectroscopic and computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 5. Diverse π–π stacking motifs modulate electrical conductivity in tetrathiafulvalene-based metal–organic frameworks - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03348C [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An expedient, cost effective large scale synthesis of tetrathiafulvalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electronic and Optical Properties of Tetrathiafulvalene (TTF) and its Derivatives

Disclaimer: The initial topic of "Tpt-ttf" did not yield specific results in a comprehensive search of scientific literature. It is possible that this is a typographical error or refers to a very specific, less-documented derivative of tetrathiafulvalene. Therefore, this guide focuses on the well-characterized and foundational molecule, tetrathiafulvalene (TTF), and its derivatives, which are of significant interest to researchers, scientists, and drug development professionals in the field of molecular electronics and materials science.

Introduction to Tetrathiafulvalene (TTF)

Tetrathiafulvalene (TTF) is an organosulfur compound that has been a cornerstone in the development of molecular electronics.[1] It is a remarkable electron donor and its ability to form stable radical cations upon oxidation is central to its utility.[1] The planar structure of TTF allows for close packing in the solid state, facilitating intermolecular interactions that are crucial for charge transport.[1] When combined with electron acceptors, such as 7,7,8,8-tetracyanoquinodimethane (TCNQ), TTF forms charge-transfer salts that exhibit exceptionally high electrical conductivity, in some cases comparable to that of metals.[2][3]

Electronic Properties

The electronic properties of TTF and its derivatives are dominated by their ability to undergo reversible oxidation and to form conductive stacks in the solid state.

Redox Behavior

TTF can be reversibly oxidized in two single-electron steps to form a stable radical cation (TTF•⁺) and a dication (TTF²⁺).[4] These oxidation states are readily accessible and can be characterized by cyclic voltammetry. The oxidation potentials are sensitive to the substituents on the TTF core, allowing for the fine-tuning of its electronic properties.

Table 1: Oxidation Potentials of TTF and Selected Derivatives

| Compound | E¹ (V vs. Ag/AgCl) | E² (V vs. Ag/AgCl) | Solvent/Electrolyte |

| TTF | ~0.35 | ~0.70 | Acetonitrile / TBAPF₆ |

| TTF-Ph-COF | ~0.55 | ~0.90 | Acetonitrile / TBAPF₆ |

| TTF-(Ph)₂-COF | ~0.55 | ~0.90 | Acetonitrile / TBAPF₆ |

| TTF-BT-COF | ~0.55 | ~0.90 | Acetonitrile / TBAPF₆ |

Data compiled from representative studies.[4] Actual values can vary with experimental conditions.

Electrical Conductivity

While bulk, neutral TTF is an insulator, its charge-transfer salts exhibit a wide range of electrical conductivities. The most famous example, TTF-TCNQ, was the first organic compound to show metallic-like conductivity.[2] This high conductivity arises from the formation of segregated stacks of TTF donors and TCNQ acceptors, allowing for the delocalization of electrons along these stacks.

Table 2: Electrical Conductivity of TTF-TCNQ

| Material | Conductivity (S/cm) | Measurement Conditions |

| TTF-TCNQ (single crystal) | 500 - 2000 | Room Temperature, along stacking axis |

| TTF-TCNQ (thin film) | ~30 | Room Temperature |

| TTF-TCNQ (pressed pellet) | 10⁻² - 10⁻³ | Room Temperature |

Conductivity is highly anisotropic and dependent on the form of the material.

Optical Properties

The optical properties of TTF are closely linked to its oxidation state, making spectroscopic methods powerful tools for its characterization.

UV-Vis Absorption Spectroscopy

Neutral TTF has a characteristic UV-Vis absorption spectrum with strong absorptions in the ultraviolet region. Upon oxidation to the radical cation (TTF•⁺) and dication (TTF²⁺), new, distinct absorption bands appear in the visible and near-infrared regions.[5] These changes are a hallmark of charge-transfer complexes and are indicative of the electronic transitions between the molecular orbitals of the TTF species.

Table 3: Key UV-Vis Absorption Bands for TTF and its Oxidized Species

| Species | λₘₐₓ (nm) | Solvent |

| TTF (neutral) | ~300, ~320 | Dichloromethane |

| TTF•⁺ (radical cation) | ~435, ~580 | Dichloromethane |

| TTF²⁺ (dication) | ~340, ~430 | Dichloromethane |

Values are approximate and can be influenced by the counter-ion and solvent environment.[5]

Experimental Protocols

Synthesis of Tetrathiafulvalene (TTF)

A common synthesis of TTF involves the coupling of 1,3-dithiole-2-thione precursors. A general, high-yield two-step synthesis is as follows[6]:

-

Preparation of 4,5-bis(benzoylthio)-1,3-dithiole-2-thione: This precursor is synthesized from commercially available starting materials.

-

Coupling Reaction: The precursor is then treated to yield TTF. This method provides high-purity TTF without the need for column chromatography.[6]

Detailed synthetic procedures for various TTF derivatives can be found in the chemical literature.[7][8]

Electrical Conductivity Measurement

The electrical conductivity of TTF-based materials, particularly in the form of single crystals or thin films, is often measured using a four-probe method to minimize contact resistance.

-

Sample Preparation: A single crystal or a thin film of the material is prepared on an insulating substrate. For pressed pellets, the powder is compressed under high pressure.

-

Contact Deposition: Four parallel, equidistant electrical contacts (typically gold or silver) are deposited onto the sample.

-

Measurement: A constant current is passed through the outer two probes, and the voltage drop across the inner two probes is measured.[9][10]

-

Calculation: The conductivity (σ) is calculated using the formula: σ = (I/V) * (L/A), where I is the current, V is the voltage, L is the distance between the inner probes, and A is the cross-sectional area of the sample.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to determine the oxidation potentials of TTF and its derivatives.

-

Electrolyte Solution: A solution of the TTF derivative is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).[4]

-

Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[11]

-

Voltage Sweep: The potential of the working electrode is swept linearly with time to a set potential and then swept back to the initial potential.

-

Data Analysis: The resulting plot of current versus potential (a cyclic voltammogram) shows peaks corresponding to the oxidation and reduction of the TTF derivative. The peak potentials provide information about the redox potentials.[12]

UV-Vis Spectroscopy

UV-Vis spectroscopy is employed to study the optical properties of TTF in its different oxidation states.

-

Sample Preparation: A dilute solution of the TTF derivative is prepared in a UV-transparent solvent (e.g., dichloromethane).

-

Measurement: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer.

-

In-situ Spectroelectrochemistry (Optional): To observe the spectra of the oxidized species, the measurement can be performed in an electrochemical cell within the spectrophotometer, allowing for the recording of spectra at different applied potentials.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of TTF and its derivatives.

Caption: Charge-transfer mechanism in the TTF-TCNQ complex.

Caption: General workflow for the characterization of new TTF-based materials.

References

- 1. Tetrathiafulvalene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A TTF–TCNQ complex: an organic charge-transfer system with extraordinary electromagnetic response behavior - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. Tetrathiafulvalene-based covalent organic frameworks as high-voltage organic cathodes for lithium batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA04576A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. An expedient, cost effective large scale synthesis of tetrathiafulvalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of tetrathiafulvalene polymers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Solution Behavior of Tpt-ttf (Tetrakis(pentylthio)tetrathiafulvalene)

Audience: Researchers, scientists, and drug development professionals.

Introduction to Tpt-ttf and its Class

This compound, or Tetrakis(pentylthio)tetrathiafulvalene, is an organic semiconductor belonging to the tetrathiafulvalene (TTF) family. The core of this compound is the electron-donating TTF moiety, which is functionalized with four pentylthio (-S-C₅H₁₁) groups. These long alkylthio chains are the primary determinants of its physical properties, including its solubility and behavior in solution. TTF and its derivatives are of significant interest in materials science and molecular electronics due to their redox properties and ability to form conductive charge-transfer salts. While not a typical pharmaceutical compound, understanding the solution behavior of such molecules is crucial for their processing and application in areas like organic field-effect transistors (OFETs), sensors, and molecular switches.

Predicted Solubility of this compound

The solubility of TTF derivatives is heavily influenced by the nature of their substituents. The parent TTF molecule is insoluble in water but shows solubility in various organic solvents. The presence of the four long, nonpolar pentylthio chains in this compound is expected to render the molecule highly soluble in nonpolar organic solvents and poorly soluble in polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Specific Solvents | Predicted Solubility of this compound | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane | High | The long pentyl chains will have strong van der Waals interactions with these solvents. |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | Favorable π-π stacking interactions between the TTF core and the aromatic solvent, in addition to van der Waals forces. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good general solvents for many organic compounds, capable of dissolving both the TTF core and the alkyl chains. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | THF is a common solvent for TTF derivatives. |

| Polar Aprotic | Acetone, Acetonitrile (ACN) | Low to Moderate | The overall nonpolar character of this compound will limit its solubility in these more polar solvents. Some solubility may be observed due to the polarizable sulfur atoms. |

| Polar Protic | Methanol, Ethanol, Water | Very Low to Insoluble | The nonpolar nature of the molecule will lead to poor interactions with these highly polar, hydrogen-bonding solvents. |

Solution Behavior: Aggregation and Self-Assembly

A key aspect of the solution behavior of this compound and similar long-chain substituted TTFs is their propensity for self-assembly and aggregation. This behavior is driven by a combination of intermolecular forces:

-

π-π Stacking: The planar TTF cores can stack on top of each other, a common feature of aromatic and conjugated systems.

-

Van der Waals Interactions: The long pentylthio chains can interdigitate, leading to significant van der Waals forces that stabilize aggregates.

-

S···S Interactions: Weak intermolecular interactions between the sulfur atoms of the TTF core can also contribute to the stability of self-assembled structures.

Studies on alkylthio-substituted TTFs have shown that they can form various self-assembled structures in solution and at interfaces, such as monolayers and bilayers. The length of the alkyl chains plays a crucial role in determining the nature and stability of these assemblies.

Experimental Protocols

Determination of Solubility

A standard method for determining the solubility of a compound like this compound is the shake-flask method.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by careful decantation or by filtration through a syringe filter (ensure the filter material is compatible with the solvent).

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. UV-Vis spectroscopy is often a good choice for chromophoric molecules like TTFs.

-

A calibration curve of absorbance versus known concentrations of this compound in the same solvent must be prepared beforehand.

-

The saturated solution may need to be diluted to bring its absorbance within the linear range of the calibration curve.

-

-

Calculation: The solubility is calculated from the measured concentration, taking into account any dilution factors.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying the electronic properties and aggregation of this compound in solution.

Methodology:

-

Solution Preparation: Prepare a series of solutions of this compound in the desired solvent at different concentrations.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

-

Measurement: Record the absorption spectra over a relevant wavelength range (typically 200-800 nm for TTF derivatives).

-

Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max). These correspond to electronic transitions within the molecule.

-

Changes in the shape or position of the absorption bands with increasing concentration can indicate aggregation. For example, the formation of H-aggregates (face-to-face stacking) often leads to a blue-shift in the absorption spectrum, while J-aggregates (head-to-tail stacking) can cause a red-shift.

-

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to investigate the redox behavior of this compound, which is a fundamental property of the TTF core.

Methodology:

-

Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of:

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.

-

Counter Electrode: Platinum wire.

-

-

Electrolyte Solution: The experiment is conducted in a deaerated solution (purged with an inert gas like argon or nitrogen) of this compound in a suitable organic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back again, while the current response is measured.

-

Analysis: The resulting voltammogram will show oxidation and reduction peaks. For TTF derivatives, two reversible or quasi-reversible one-electron oxidation waves are typically observed, corresponding to the formation of the radical cation (TTF⁺•) and the dication (TTF²⁺). The potentials of these waves provide information about the electron-donating ability of the molecule.

Visualizations

Caption: Workflow for characterizing this compound solubility and solution behavior.

Caption: Conceptual model of this compound self-assembly.

Conclusion

This compound, with its tetrakis(pentylthio) substitution, is anticipated to be a highly soluble molecule in nonpolar organic solvents, driven by the favorable interactions of its long alkyl chains. In solution, it is expected to exhibit a strong tendency to self-assemble into ordered aggregates due to a combination of π-π stacking of the TTF cores and van der Waals interactions between the pentylthio groups. The experimental protocols outlined in this guide provide a robust framework for the systematic characterization of the solubility and solution behavior of this compound and related functional organic materials. Such characterization is a critical step in the development of solution-processable organic electronic devices.

An In-depth Technical Guide to Tetrakis(pentylthio)tetrathiafulvalene (Tpt-ttf) and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrathiafulvalene (TTF) and its derivatives are a well-established class of organic molecules that have garnered significant interest in the field of materials science due to their unique redox properties.[1][2][3] TTF is a potent π-electron donor that can be reversibly oxidized to a stable radical cation (TTF•+) and a dication (TTF2+), making it a valuable building block for the development of organic conductors, molecular switches, and sensors.[1][2][3] This guide focuses on a specific derivative, Tetrakis(pentylthio)tetrathiafulvalene, also known as Tpt-ttf, and explores its chemical characteristics, synthesis, and potential applications, with a perspective towards its relevance in broader chemical and materials science, including potential intersections with drug development.

While the core applications of TTF derivatives have traditionally been in materials science, their redox activity and ability to participate in charge-transfer interactions present intriguing possibilities for the design of novel sensors, responsive materials, and delivery systems that are of interest to the drug development community.

Core Compound: Tetrakis(pentylthio)tetrathiafulvalene (this compound)

This compound is a derivative of the parent TTF molecule, functionalized with four pentylthio (-S(CH2)4CH3) groups. These alkylthio substituents enhance the solubility of the TTF core in organic solvents and influence its self-assembly properties and solid-state packing, which are crucial for the performance of TTF-based materials.

Physicochemical Properties

Below is a summary of the known physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C26H44S8 | PubChem CID: 13609883 |

| Molecular Weight | 613.15 g/mol | PubChem CID: 13609883 |

| CAS Number | 106920-29-0 | PubChem CID: 13609883 |

| Appearance | Pale Yellow Solid | TCI Chemicals |

| Melting Point | 32 °C | TCI Chemicals |

Synthesis of Tetrakis(alkylthio)tetrathiafulvalenes

General Experimental Protocol

A generalized protocol for the synthesis of tetrakis(alkylthio)tetrathiafulvalenes is as follows:

-

Synthesis of the 1,3-dithiole-2-thione precursor: This typically involves the reaction of a suitable starting material with carbon disulfide in the presence of a base. For alkylthio-substituted TTFs, the precursor is often 4,5-bis(alkylthio)-1,3-dithiole-2-thione.

-

Coupling Reaction: The 4,5-bis(alkylthio)-1,3-dithiole-2-thione is then self-coupled using a trivalent phosphorus reagent, such as triethyl phosphite, typically with heating. The phosphite abstracts the sulfur atom from the thione group, leading to the formation of a carbene intermediate which then dimerizes to form the central double bond of the TTF core.

-

Purification: The crude product is then purified, commonly by column chromatography followed by recrystallization, to yield the desired tetrakis(alkylthio)tetrathiafulvalene.

Synthetic Workflow Diagram

References

- 1. Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. BJOC - Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules [beilstein-journals.org]

- 3. BJOC - Tetrathiafulvalene chemistry [beilstein-journals.org]

fundamental studies of Tpt-ttf molecular packing

An In-depth Technical Guide on the Fundamental Studies of Tpt-ttf Molecular Packing

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to this compound and its Significance

Tetrathiafulvalene (TTF) and its derivatives are a cornerstone of molecular electronics and materials science due to their unique redox properties and ability to form highly ordered solid-state structures. This compound, or Tetrakis(pentylthio)tetrathiafulvalene, is a derivative functionalized with four pentylthio (-S-C₅H₁₁) groups. These flexible alkyl chains are anticipated to play a significant role in governing the intermolecular interactions and, consequently, the molecular packing of the material. Understanding these packing motifs is critical for predicting and tuning the electronic properties of this compound based materials, which have potential applications in organic field-effect transistors (OFETs), sensors, and charge-transfer salts.

Synthesis of Tetrakis(pentylthio)tetrathiafulvalene (this compound)

The synthesis of this compound typically follows established routes for the preparation of tetrathiafulvalene derivatives. A common and effective method involves the coupling of 1,3-dithiole-2-thione or 1,3-dithiole-2-one precursors. A plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis of this compound

-

Synthesis of the 1,3-dithiole-2-thione precursor: The synthesis would likely start from a suitable precursor that allows for the introduction of the pentylthio groups. This can often be achieved by the reaction of a carbon disulfide derivative with an appropriate electrophile in the presence of a base.

-

Coupling Reaction: The key step is the coupling of two molecules of the 4,5-bis(pentylthio)-1,3-dithiole-2-thione precursor. This is typically achieved by heating the precursor in a high-boiling solvent such as triethyl phosphite. The phosphite acts as a desulfurizing agent, facilitating the formation of the central C=C double bond of the TTF core.

-

Purification: The crude this compound product is then purified using column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., a mixture of hexane and dichloromethane) to yield the final product as a crystalline solid.

The logical workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Fundamental Studies of Molecular Packing

The molecular packing of TTF derivatives is governed by a delicate balance of intermolecular forces, including π-π stacking of the electron-rich TTF cores, van der Waals interactions between the alkyl chains, and sulfur-sulfur interactions.

Expected Molecular Packing Motifs

Based on studies of similar long-chain alkyl-substituted TTF derivatives, this compound is expected to exhibit one or more of the following packing motifs:

-

π-π Stacking: The planar TTF cores are likely to stack in a face-to-face manner, forming columnar structures. The interplanar distance between the TTF cores is a critical parameter influencing charge transport.

-

Herringbone Packing: In this arrangement, the molecules are packed in a "T-shaped" or herringbone fashion, which can reduce direct π-π overlap.

-

Influence of Alkyl Chains: The flexible pentyl chains will play a crucial role in the overall packing. They can interdigitate, leading to a lamellar-type structure where layers of the TTF cores are separated by layers of the alkyl chains. The conformation of these chains (all-trans vs. gauche) will also affect the packing density.

The interplay of these interactions is illustrated in the diagram below.

Experimental Techniques for Studying Molecular Packing

Several experimental techniques are essential for elucidating the molecular packing of crystalline organic materials.

SC-XRD is the most powerful technique for determining the precise three-dimensional arrangement of molecules in a crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain accurate bond lengths, bond angles, and intermolecular distances.

AFM is a surface-sensitive technique that can be used to visualize the molecular packing at the surface of a thin film or crystal.

Experimental Protocol: Atomic Force Microscopy

-

Sample Preparation: A thin film of this compound is prepared on a flat substrate (e.g., highly oriented pyrolytic graphite or silicon wafer) by drop-casting, spin-coating, or vacuum deposition.

-

Imaging: An AFM tip is scanned across the surface of the sample. The deflection of the cantilever is monitored to generate a topographical image of the surface with molecular resolution.

-

Data Analysis: The AFM images are analyzed to determine the two-dimensional packing arrangement of the molecules on the surface.

The general workflow for investigating molecular packing is shown below.

Quantitative Data from Related TTF Derivatives

While specific data for this compound is unavailable, the following tables summarize representative crystallographic data for other alkyl-substituted TTF derivatives to provide an expected range of values.

Table 1: Representative Unit Cell Parameters for Alkyl-TTF Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Tetramethyl-TTF | Monoclinic | P2₁/c | 7.98 | 6.54 | 12.32 | 90 | 104.5 | 90 |

| Tetraethyl-TTF | Triclinic | P-1 | 8.34 | 9.87 | 10.21 | 109.8 | 98.7 | 101.2 |

| Tetrapropyl-TTF | Monoclinic | C2/c | 20.12 | 5.89 | 18.45 | 90 | 115.6 | 90 |

Table 2: Representative Intermolecular Distances for Alkyl-TTF Derivatives

| Compound | π-π Stacking Distance (Å) | Shortest S-S Contact (Å) |

| Tetramethyl-TTF | 3.47 | 3.65 |

| Tetraethyl-TTF | 3.52 | 3.71 |

| Tetrapropyl-TTF | 3.61 | 3.78 |

Note: The data in these tables are illustrative and sourced from the general body of literature on TTF derivatives. The actual values for this compound may vary.

Conclusion

The molecular packing of this compound is a crucial determinant of its material properties. Based on the extensive research on related TTF derivatives, it is anticipated that this compound will exhibit a highly ordered solid-state structure dominated by π-π stacking of the TTF cores and van der Waals interactions of the pentylthio side chains. The detailed experimental protocols provided in this guide for synthesis and characterization, particularly single-crystal X-ray diffraction and atomic force microscopy, are essential for the definitive elucidation of its molecular packing. The quantitative data from analogous compounds serve as a valuable benchmark for future experimental and computational studies on this compound. Further research into the precise crystal structure of this compound will undoubtedly contribute to the rational design of novel organic electronic materials.

An In-Depth Technical Guide to the Redox Behavior of Tetrakis(pentylthio)tetrathiafulvalene (TPT-TTF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox characteristics of Tetrakis(pentylthio)tetrathiafulvalene (TPT-TTF), a derivative of the well-studied tetrathiafulvalene (TTF) core. This compound, identified by the CAS number 106920-29-0, possesses the molecular formula C₂₆H₄₄S₈. Its structure features a central TTF core functionalized with four pentylthio chains, which influence its solubility and electrochemical properties. This document details the synthesis, experimental protocols for electrochemical analysis, and the redox behavior of this compound, presenting quantitative data in a clear, tabular format and visualizing key processes with diagrams.

Redox Behavior and Electrochemical Data

The defining characteristic of this compound, like other TTF derivatives, is its ability to undergo reversible oxidation at two distinct one-electron steps. This process generates a stable radical cation (this compound˙⁺) and a dication (this compound²⁺). These redox events can be readily observed and quantified using cyclic voltammetry.

The redox potentials of this compound are influenced by the electron-donating nature of the pentylthio substituents. These groups increase the electron density on the TTF core, generally leading to lower oxidation potentials compared to the parent TTF molecule.

Table 1: Redox Potentials of this compound

| Redox Couple | First Oxidation Potential (E¹½) (V) | Second Oxidation Potential (E²½) (V) |

| This compound / this compound˙⁺ | Data not available in search results | Data not available in search results |

| This compound˙⁺ / this compound²⁺ | Data not available in search results | Data not available in search results |

Note: Specific redox potential values for this compound (CAS 106920-29-0) were not found in the provided search results. The table is presented as a template for where such data would be summarized.

Experimental Protocols

The investigation of the redox behavior of this compound primarily relies on electrochemical techniques, with cyclic voltammetry being the most common.

Cyclic Voltammetry Protocol

A standard three-electrode setup is employed for cyclic voltammetry measurements to determine the redox potentials of this compound.

-

Solution Preparation: A solution of this compound (typically in the millimolar concentration range) is prepared in a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN). The solution also contains a supporting electrolyte, commonly a tetra-n-butylammonium salt like tetra-n-butylammonium hexafluorophosphate (TBAPF₆) or tetra-n-butylammonium perchlorate (TBAP), at a concentration of approximately 0.1 M.

-

Electrochemical Cell: The three-electrode system consists of:

-

Working Electrode: A glassy carbon or platinum electrode is typically used.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is used as the reference.

-

Counter Electrode: A platinum wire serves as the counter electrode.

-

-

Data Acquisition: The potential of the working electrode is swept linearly with time between defined potential limits. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram. The scan rate can be varied to study the kinetics of the electron transfer processes.

-

Data Analysis: The half-wave potentials (E½), which are the average of the anodic and cathodic peak potentials for a reversible couple, are determined from the voltammogram. These values correspond to the formal redox potentials of the this compound/TPT-TTF˙⁺ and this compound˙⁺/TPT-TTF²⁺ couples.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound (CAS 106920-29-0) was not explicitly available in the search results, a general synthetic strategy for symmetrically substituted tetrathiafulvalenes can be outlined. These syntheses often involve the coupling of 1,3-dithiole-2-thione or 1,3-dithiole-2-one precursors.

A plausible synthetic route could involve the preparation of a 4,5-bis(pentylthio)-1,3-dithiole-2-thione intermediate, followed by a phosphite-mediated coupling reaction to form the central C=C bond of the TTF core.

Signaling Pathways and Logical Relationships

The redox behavior of this compound is a fundamental molecular property and does not directly involve biological signaling pathways in the traditional sense. However, its ability to exist in multiple, stable oxidation states makes it a candidate for applications in molecular electronics and as a redox-active component in supramolecular systems. The logical relationship of its redox states is a sequential two-step oxidation.

Tetrathiafulvalene (TTF) and its Derivatives: A Technical Guide to their Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrathiafulvalene (TTF) is an organosulfur compound that has garnered significant attention in the scientific community for its unique electronic properties.[1] First synthesized in the early 1970s, TTF and its derivatives have become fundamental building blocks in the field of materials science, particularly in the development of organic conductors and molecular electronics.[2][3] This guide provides an in-depth exploration of the discovery, historical context, and core technical aspects of TTF and its derivatives, with a focus on their relevance to researchers, scientists, and professionals in drug development. While the specific term "Tpt-ttf" does not correspond to a known compound in the scientific literature, this guide will focus on the broader and well-established family of TTF compounds.

The remarkable properties of TTF stem from its ability to exist in three stable redox states: neutral (TTF), radical cation (TTF•+), and dication (TTF2+).[2][4] This reversible, stepwise oxidation is central to its function in various applications, from molecular switches to charge-transfer salts.[3][4]

Historical Context and Discovery

The journey of tetrathiafulvalene began with the quest for organic materials that could conduct electricity. In 1973, a team of researchers synthesized the first charge-transfer salt, TTF-TCNQ (tetracyanoquinodimethane), which exhibited metallic conductivity. This discovery marked a pivotal moment in materials science, demonstrating that organic molecules could indeed behave like metals. The unique segregated stacking of donor (TTF) and acceptor (TCNQ) molecules in the crystal lattice was identified as the key to its high and anisotropic electrical conductivity.[1] This breakthrough spurred extensive research into a vast array of TTF derivatives, each designed with tailored electronic and structural properties.[1][2]

Core Physicochemical Properties

The utility of TTF and its derivatives is rooted in their distinct electrochemical and structural characteristics. These properties can be finely tuned through chemical modification, allowing for the design of molecules with specific functionalities.

Redox Behavior:

The defining feature of TTF is its ability to undergo two sequential, reversible one-electron oxidations.[1][4] This process can be represented as:

TTF ⇌ TTF•+ + e- TTF•+ ⇌ TTF2+ + e-

The stability of the resulting radical cation (TTF•+) and dication (TTF2+) is a key factor in their utility.[4] The redox potentials for these processes are sensitive to the substituents on the TTF core, providing a powerful tool for molecular engineering.

Electronic and Structural Properties:

TTF is a strong π-electron donor.[2] In its neutral state, the molecule is non-planar. Upon oxidation, it adopts a more planar conformation, which facilitates the π-π stacking interactions crucial for charge transport in conductive materials.[1] The ability to switch between these states through external stimuli (e.g., electrochemical potential) is the basis for many of its applications in molecular electronics and sensors.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for Tetrathiafulvalene (TTF) and some of its common derivatives. This data is essential for comparing the electronic properties of these molecules and for selecting appropriate candidates for specific applications.

| Compound | First Oxidation Potential (E1, V vs. SCE) | Second Oxidation Potential (E2, V vs. SCE) |

| TTF | +0.34 | +0.71 |

| Tetramethyl-TTF (TMTTF) | +0.29 | +0.69 |

| Bis(ethylenedithio)-TTF (BEDT-TTF) | +0.51 | +0.89 |

Note: Values are approximate and can vary depending on the solvent, electrolyte, and experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the synthesis and characterization of TTF and its derivatives. Below are generalized methodologies for key experiments.

Synthesis of Tetrathiafulvalene (TTF)

The synthesis of TTF typically involves the coupling of 1,3-dithiole-2-thione or 1,3-dithiole-2-one precursors.[1] A common synthetic route is outlined below:

Workflow for TTF Synthesis

Caption: A simplified workflow for the synthesis of Tetrathiafulvalene (TTF).

Detailed Steps:

-

Preparation of the Precursor: The synthesis often starts with the preparation of a suitable 1,3-dithiole-2-thione derivative.

-

Coupling Reaction: The precursor is then subjected to a coupling reaction, commonly using a reagent like triethyl phosphite, which facilitates the formation of the central double bond of the TTF molecule.

-

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure TTF.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry is a fundamental technique used to determine the redox potentials of TTF derivatives.

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for determining the redox potentials of TTF derivatives.

Methodology:

-

Solution Preparation: A solution of the TTF derivative is prepared in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Cell Assembly: A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: A potentiostat is used to apply a potential that is swept linearly between defined limits and then reversed. The resulting current is measured as a function of the applied potential.

-

Analysis: The resulting voltammogram is analyzed to determine the half-wave potentials for the two oxidation steps (E1 and E2).

Signaling Pathways and Mechanisms of Action

In the context of drug development and biological research, the redox activity of TTF derivatives can be harnessed to interact with biological systems. For instance, TTF-based molecules can act as sensors for biologically relevant analytes or as redox-responsive drug delivery systems.

General Redox-Responsive Mechanism

Caption: A conceptual diagram of a TTF-based redox-responsive drug delivery system.

This hypothetical mechanism illustrates how a TTF derivative conjugated to a drug molecule could remain inactive until it encounters a specific redox environment within a cell (e.g., high levels of reactive oxygen species, ROS). The oxidation of the TTF moiety would trigger a conformational change, leading to the release of the active drug. This targeted delivery approach is a promising area of research in cancer therapy and other diseases characterized by oxidative stress.

Applications and Future Directions

The versatility of TTF and its derivatives has led to their exploration in a wide range of applications beyond organic conductors.

-

Molecular Electronics: Their switching capabilities make them ideal candidates for components in molecular-scale electronic devices, such as switches, rectifiers, and memory elements.[3]

-

Sensors: TTF-based systems have been designed as highly sensitive and selective sensors for various analytes, including metal ions and anions. The binding of an analyte can modulate the redox properties of the TTF unit, leading to a detectable signal.[3]

-

Supramolecular Chemistry: The electron-donating nature of TTF makes it an excellent building block for constructing complex supramolecular architectures, such as catenanes and rotaxanes, which can function as molecular machines.[3]

-

Drug Delivery: As mentioned, the redox-activity of TTF is being explored for the development of targeted drug delivery systems that can release their payload in response to specific biological cues.[4]

The future of TTF chemistry lies in the continued development of novel derivatives with enhanced properties and in the exploration of their potential in new and exciting applications, particularly at the interface of materials science and biology. The ability to precisely control their electronic and structural properties through synthesis makes TTF and its derivatives a rich platform for scientific discovery and technological innovation.

References

- 1. Tetrathiafulvalene - Wikipedia [en.wikipedia.org]

- 2. Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. New Concepts in Tetrathiafulvalene Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Tetrathiafulvalene (TTF) Derivative Thin-Film Fabrication

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrathiafulvalene (TTF) and its derivatives are organic semiconductor materials that have garnered significant interest for their applications in electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. Their ability to form highly ordered crystalline structures in thin films is crucial for achieving optimal device performance. This document provides detailed experimental protocols for the fabrication of thin films based on TTF derivatives, with a focus on a melt-crystallization technique. It also outlines other common fabrication methods and standard characterization techniques.

Experimental Protocols

This section details a melt-crystallization method for the fabrication of crystalline TTF thin films. This technique is advantageous for its simplicity and the high quality of the resulting crystalline films.

Protocol 1: Melt-Crystallization of TTF Thin Films

This protocol is adapted from a procedure for fabricating twisted crystalline films of TTF.[1]

Materials:

-

Tetrathiafulvalene (TTF), >99% purity

-

Abietic acid

-

Glass microscope slides

-

Mortar and pestle

-

Hot plate

-

Aluminum blocks

-

Methanol (for optional solvent vapor annealing)

-

Petri dish (for optional solvent vapor annealing)

Procedure:

-

Preparation of the Mixture:

-

Weigh tetrathiafulvalene and abietic acid in a 9:1 weight ratio.

-

Thoroughly mix the two components using a mortar and pestle to ensure a homogeneous powder.

-

-

Melting and Spreading:

-

Place approximately 2 mg of the mixed powder between two clean glass slides.

-

Heat the slides on a hot plate set to 120 °C to melt the mixture.

-

Apply slight pressure to the top glass slide to spread the molten liquid evenly between the slides.

-

-

Crystallization:

-

Immediately transfer the glass slides from the hot plate to a set of aluminum blocks at room temperature for rapid cooling.

-

Complete crystallization of the thin film should occur within a few seconds. The resulting film will be approximately 2 µm thick.[1]

-

-

Optional: Solvent Vapor Annealing:

-

Carefully remove the top glass slide.

-

Place the slide with the TTF film in a closed petri dish containing a small amount of methanol.

-

This annealing step can improve the crystallinity of the organic semiconductor thin film.[1]

-

Overview of Other Fabrication Techniques

Besides melt-crystallization, several other techniques are employed for the fabrication of TTF-based thin films:

-

Physical Vapor Deposition (PVD): This technique involves the sublimation of the organic material in a high vacuum environment and its subsequent condensation onto a substrate. PVD is suitable for creating uniform and highly pure thin films. For instance, TTF-TCNQ thin films have been prepared by chemical vapor deposition (CVD) at low pressure, resulting in films with preferential crystalline orientation.[2]

-

Solution-Based Deposition: This method involves dissolving the TTF derivative in a suitable organic solvent and then depositing the solution onto a substrate using techniques like spin-coating, drop-casting, or dip-coating. This approach is cost-effective and allows for large-area deposition. For example, self-assembly of TTF-dipeptide bioconjugates from solution can lead to the formation of nanofibers and organogels.[3]

-

Electrochemical Deposition: This technique involves the electrochemical oxidation of TTF or its derivatives in a solution containing a supporting electrolyte, leading to the deposition of a conductive salt film on the electrode surface.

Data Presentation

The following table summarizes key experimental parameters for the melt-crystallization method.

| Parameter | Value | Reference |

| TTF:Abietic Acid Weight Ratio | 9:1 | [1] |

| Melting Temperature | 120 °C | [1] |

| Approximate Film Thickness | 2 µm | [1] |

| Annealing Solvent (Optional) | Methanol | [1] |

Thin-Film Characterization

Once fabricated, the structural, morphological, and electronic properties of the thin films need to be characterized. A variety of techniques can be employed for this purpose.[4][5]

| Characterization Technique | Information Obtained |

| X-Ray Diffraction (XRD) | Provides information on the crystalline structure, phase, and orientation of the molecules within the film.[4][5] |

| Scanning Electron Microscopy (SEM) | Used to visualize the surface morphology and microstructure of the thin film.[4] |

| Atomic Force Microscopy (AFM) | Provides high-resolution topographical images of the film surface, allowing for the determination of roughness and grain size.[4] |

| Transmission Electron Microscopy (TEM) | Used to analyze the internal structure and crystallinity of the film.[5] |

| UV-Vis Spectroscopy | Provides information about the electronic absorption properties and can be used to evaluate the stoichiometry of composite films.[2] |

| Spectroscopic Ellipsometry (SE) | A non-destructive optical technique to determine film thickness and refractive index.[6] |

Visualizations

Experimental Workflow for Melt-Crystallization

Caption: Workflow for TTF thin-film fabrication via melt-crystallization.

Logical Relationship of Fabrication Steps and Characterization

Caption: Inputs, process, and outputs for thin-film fabrication and analysis.

References

Application Notes and Protocols for Tetrathiafulvalene (TTF) Derivatives in Organic Field-Effect Transistors (OFETs)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrathiafulvalene (TTF) and its derivatives are a significant class of organic molecules that have garnered substantial interest for their application as p-type semiconductors in organic field-effect transistors (OFETs). Their excellent electron-donating properties, propensity for self-assembly into ordered structures, and tunable electronic characteristics through chemical modification make them promising candidates for next-generation flexible and low-cost electronics. This document provides an overview of the application of TTF derivatives in OFETs, with a focus on available performance data and generalized experimental protocols.

While the specific derivative "Tpt-ttf" was not found in extensive literature searches, this document will focus on a plausible interpretation, tetrakis(pentylthio)-tetrathiafulvalene (this compound) , which has been mentioned in the context of OFETs, and will also provide a general overview of other TTF derivatives for which more data is available.

Performance of TTF Derivative-Based OFETs

The performance of OFETs is primarily evaluated based on three key parameters: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the performance of various TTF derivatives in OFETs as reported in the literature. It is important to note that performance can be highly dependent on the specific device architecture, fabrication conditions, and measurement environment.

| TTF Derivative Name | Abbreviation | Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] | Fabrication Method | Reference |

| Tetrathiafulvalene | TTF | Up to 1.2 (single crystal) | - | - | Single Crystal | [1] |

| Dithiophene-tetrathiafulvalene | DT-TTF | ~0.1 (flexible device) | - | - | Zone-casting | [1] |

| Bis(biphenyl)tetrathiafulvalene | DBP-TTF | 0.11 | > 105 | - | Vacuum Deposition | |

| Cyano-substituted EDT-TTF | CnEDT-DC | Up to 0.02 | - | - | Thin Film | |

| π-extended TTF derivatives | - | > 0.1 | High | - | Thin Film | [1] |

| Tetrakis(pentylthio)-tetrathiafulvalene | This compound | Used as an additive, specific mobility not reported | - | - | Solution-processed blend |

Note: The performance of this compound as a standalone active layer in OFETs is not well-documented in the reviewed literature. It has been noted for its use as an additive in polymer-based OFETs for sensing applications.

Experimental Protocols

The following are generalized protocols for the fabrication and characterization of solution-processed and vacuum-deposited TTF derivative-based OFETs. These can be adapted for specific TTF derivatives like this compound.

Protocol 1: Solution-Processed OFET Fabrication (Bottom-Gate, Top-Contact)

This protocol is suitable for soluble TTF derivatives.

1. Substrate Preparation:

- Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick), which will serve as the gate electrode and gate dielectric, respectively.

- Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

- Dry the substrate with a stream of nitrogen gas.

- Optional but recommended: Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS) to improve the semiconductor film quality and device performance. This can be done by vapor deposition or solution immersion.

2. Semiconductor Deposition:

- Prepare a solution of the TTF derivative (e.g., this compound) in a suitable organic solvent (e.g., chlorobenzene, dichlorobenzene, or toluene) at a concentration of 5-10 mg/mL.

- Deposit the semiconductor solution onto the prepared substrate using a solution-coating technique such as spin-coating, drop-casting, or zone-casting.[1]

- Spin-coating: Dispense the solution onto the center of the substrate and spin at a set speed (e.g., 1500-3000 rpm) for a specified time (e.g., 60 seconds) to achieve a uniform thin film.

- Drop-casting: Carefully drop a specific volume of the solution onto the substrate and allow the solvent to evaporate slowly in a controlled environment.

- Anneal the semiconductor film at a specific temperature (e.g., 80-120 °C) for a set time (e.g., 30-60 minutes) under an inert atmosphere (e.g., nitrogen or argon) to remove residual solvent and improve crystallinity.

3. Electrode Deposition:

- Define the source and drain electrodes on top of the semiconductor film using a shadow mask.